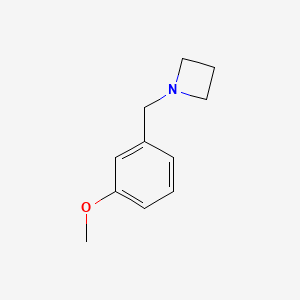

1-(3-Methoxybenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[(3-methoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-2-4-10(8-11)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3 |

InChI Key |

LWNOEEDDOJYLBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC2 |

Origin of Product |

United States |

Synthesis and Elucidation of 1 3 Methoxybenzyl Azetidine

The synthesis of 1-(3-Methoxybenzyl)azetidine can be achieved through several established methods for N-alkylation of the azetidine (B1206935) ring. A common and straightforward approach involves the reaction of azetidine with 3-methoxybenzyl halide (e.g., bromide or chloride) in the presence of a base.

A general synthetic scheme is as follows:

Azetidine + 3-Methoxybenzyl Halide -> (in the presence of a base) this compound + Salt

Alternative synthetic strategies might involve the reductive amination of 3-methoxybenzaldehyde (B106831) with azetidine. The choice of synthetic route can depend on the availability of starting materials, desired yield, and scalability of the reaction.

Chemical and Physical Properties

The physicochemical properties of 1-(3-Methoxybenzyl)azetidine are influenced by both the azetidine (B1206935) ring and the 3-methoxybenzyl substituent.

Table 1: of this compound

| Property | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

| pKa | The nitrogen atom is basic, with an estimated pKa similar to other N-alkyl azetidines. wikipedia.org |

Chemical Reactions and Reactivity

Ring-Opening Reactions

Due to its inherent ring strain, the azetidine (B1206935) ring can undergo nucleophilic ring-opening reactions. rsc.org This can be initiated by various nucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives. The reaction conditions, such as the nature of the nucleophile and the presence of a catalyst, will influence the outcome of the reaction.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium (B1175870) salts or amides, respectively.

Reactions involving the Benzyl (B1604629) Group

The benzyl group can also participate in chemical reactions. For instance, the aromatic ring can undergo electrophilic substitution reactions, although the methoxy (B1213986) group will direct incoming electrophiles to the ortho and para positions. The benzylic protons are susceptible to radical halogenation.

V. Theoretical and Computational Investigations of 1 3 Methoxybenzyl Azetidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical DFT study on 1-(3-Methoxybenzyl)azetidine would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties could be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The electrostatic potential surface would also be mapped to identify electron-rich and electron-poor regions of the molecule. However, specific DFT studies yielding these parameters for this compound have not been found in the searched literature.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information. A search for publications detailing ab initio calculations specifically for this compound did not yield any results.

Conformational Analysis and Molecular Dynamics (MD) Simulations

These computational techniques are employed to study the dynamic behavior of molecules and explore their different spatial arrangements (conformers).

Potential Energy Surface Exploration

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. Exploring the PES of this compound would reveal its various stable conformers and the energy barriers for conversion between them. This is particularly relevant for understanding the flexibility of the benzyl (B1604629) and azetidine (B1206935) groups. No studies detailing the PES exploration for this specific molecule could be located.

Intramolecular Interactions and Stability

The stability of different conformers of this compound would be governed by a variety of intramolecular interactions, such as steric hindrance, hydrogen bonding (if applicable), and other non-covalent interactions. Molecular dynamics simulations could provide insight into these interactions over time in different environments (e.g., in a vacuum or in a solvent). Despite the relevance of such studies, no specific research on the intramolecular interactions and stability of this compound was found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to its infrared (IR) spectrum. These predictions are often made using DFT methods. A literature search did not uncover any publications with predicted spectroscopic parameters for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of azetidine rings is crucial for optimizing reaction conditions and predicting product outcomes. While specific studies on this compound are not extensively documented, insights can be drawn from theoretical investigations of similar azetidine syntheses.

One common route to azetidines involves the intramolecular cyclization of haloamines or the rearrangement of other heterocyclic systems. acs.org Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool to map the potential energy surface of these reactions, identifying transition states and intermediates. nih.gov

For instance, the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines has been shown to proceed through a rare aziridine (B145994) to azetidine rearrangement. ugent.beresearchgate.net Theoretical rationalization of this mechanism revealed the relative energies of the intermediates and transition states, explaining the observed product distribution. ugent.beresearchgate.net It is plausible that the formation of this compound via related pathways would involve similar transition states, the energies of which would be influenced by the electronic and steric effects of the 3-methoxybenzyl group.

Another relevant synthetic approach is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org DFT calculations on model systems for this reaction have been used to investigate the regioselectivity, comparing the energy barriers for the formation of azetidine versus the competing pyrrolidine (B122466) ring. nih.govfrontiersin.org These studies highlight that the coordination of the lanthanide catalyst to the substrate plays a key role in determining the transition state energies and, consequently, the reaction outcome. nih.gov

A hypothetical reaction pathway for the formation of an azetidine ring is the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. The transition state for this S(_N)2 reaction would involve the nitrogen atom attacking the γ-carbon, with the leaving group departing simultaneously. The geometry and energy of this transition state would be critical in determining the reaction rate.

Table 1: Hypothetical Transition State Analysis for Azetidine Formation

| Parameter | Description | Influence of 3-Methoxybenzyl Group |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | The electron-donating nature of the methoxy (B1213986) group could influence the nucleophilicity of the nitrogen, potentially lowering the activation energy. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy profile. | The steric bulk of the benzyl group may influence the preferred geometry of the transition state to minimize steric hindrance. |

| Bond Distances | The lengths of the forming N-C bond and the breaking C-Leaving Group bond in the transition state. | These would be intermediate between the reactant and product bond lengths. |

It is important to note that azetidines can also act as transition state analogues for certain enzymes, such as N-ribosyl hydrolases. nih.gov In these cases, the strained four-membered ring mimics the geometry of the transition state of the enzymatic reaction, leading to potent inhibition. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.netresearchgate.net

For this compound, an MEP map would reveal key features about its reactivity:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the azetidine ring would create a region of high negative electrostatic potential (red). This indicates that the nitrogen is a primary site for protonation and electrophilic attack.

Oxygen Atom: The oxygen atom of the methoxy group would also be an electron-rich center, displaying a negative potential and acting as a hydrogen bond acceptor.

Aromatic Ring: The methoxy group is an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This would be visualized as regions of negative potential on the ring, suggesting its susceptibility to electrophilic aromatic substitution.

Azetidine Ring Protons: The protons on the azetidine ring, particularly those adjacent to the electron-withdrawing nitrogen atom, would exhibit a positive electrostatic potential (blueish tint), making them potential sites for interaction with nucleophiles.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Azetidine Nitrogen | High Negative Potential (Red) | Site for electrophilic attack and protonation. |

| Methoxy Oxygen | Negative Potential (Red/Orange) | Hydrogen bond acceptor. |

| Aromatic Ring | Negative Potential (Yellow/Green) | Susceptible to electrophilic aromatic substitution. |

| Protons on Azetidine Ring | Positive Potential (Blue) | Potential for interactions with nucleophiles. |

Vi. Applications in Organic Synthesis As a Building Block or Intermediate

Role as a Precursor for Complex Organic Molecules

1-(3-Methoxybenzyl)azetidine serves as a crucial starting material for the synthesis of more intricate and biologically relevant molecules. The azetidine (B1206935) ring can be strategically opened or functionalized to introduce a variety of substituents, leading to the formation of acyclic or larger cyclic structures. For instance, the N-benzyl group, including the 3-methoxybenzyl variant, can be cleaved under hydrogenolysis conditions, liberating the secondary amine for further derivatization. orgsyn.org This deprotection strategy is a common step in multi-step syntheses where the azetidine moiety is incorporated as a key structural element.

The versatility of the azetidine scaffold is further demonstrated by its use in the synthesis of non-natural amino acids. acs.org Azetidine-2-carboxylic acid derivatives, which can be accessed from precursors like this compound, are valuable building blocks in peptide and protein engineering, often inducing specific secondary structures like γ-turns. acs.org The synthesis of such complex molecules often involves a series of carefully orchestrated steps, where the initial azetidine framework is progressively elaborated.

| Precursor | Transformation | Resulting Complex Molecule | Significance |

|---|---|---|---|

| This compound | Hydrogenolysis (N-debenzylation) | Azetidine | Intermediate for further functionalization orgsyn.org |

| N-protected azetidine-2-carbonitriles | Hydrolysis and deprotection | Azetidine-2-carboxylic acid | Building block for non-natural amino acids and peptides acs.orgrsc.org |

| This compound derivatives | Ring-opening reactions | Functionalized γ-amino alcohols | Versatile intermediates for various complex targets acs.orgmagtech.com.cn |

Scaffold for Heterocyclic Synthesis

The strained four-membered ring of this compound makes it an excellent scaffold for the construction of other heterocyclic systems through ring-expansion and rearrangement reactions. acs.orgmagtech.com.cn The reactivity of the azetidine ring can be triggered by various reagents, leading to the formation of five-, six-, or even seven-membered rings. For example, the intramolecular ring-opening of appropriately substituted azetidines can lead to the formation of pyrrolidines, piperidines, and other larger aza-heterocycles. magtech.com.cn

Furthermore, the azetidine ring can be incorporated into larger, more complex heterocyclic frameworks. The synthesis of spirocyclic compounds, where the azetidine ring is fused to another ring system, has been reported. acs.org These spiro-heterocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The 3-methoxybenzyl group can play a role in directing the regioselectivity of these transformations or can be retained in the final product to modulate its biological activity. ontosight.aiontosight.ai

Utility in Catalyst Design and Ligand Development for Asymmetric Catalysis

Chiral azetidine derivatives have found significant application as ligands in asymmetric catalysis. The rigid and well-defined geometry of the azetidine ring can effectively transfer stereochemical information from the ligand to the catalytic center, enabling high levels of enantioselectivity in a variety of chemical transformations. acs.org While direct examples specifically utilizing the 3-methoxybenzyl substituent are not extensively detailed in the provided results, the general principle of using N-substituted azetidines as chiral ligands is well-established.

The nitrogen atom of the azetidine can coordinate to a metal center, and substituents on the ring can create a chiral environment that directs the approach of substrates. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and azetidine-based structures offer a promising platform for the design of novel and efficient catalysts. The electronic properties of the benzyl (B1604629) group, modified by the methoxy (B1213986) substituent, could potentially influence the catalytic activity and selectivity of a metal complex.

Stereoselective Synthesis Utilizing this compound Derivatives

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Derivatives of this compound have been employed in stereoselective synthetic strategies. For instance, the use of chiral auxiliaries attached to the azetidine ring can direct the stereochemical outcome of subsequent reactions.

One notable example is the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, where the chiral N-substituent, which can be a derivative of 1-phenylethylamine, directs the approach of the electrophile. rsc.org Although this example doesn't directly use the 3-methoxybenzyl group on the azetidine nitrogen, it highlights the principle of using a chiral N-substituent to control stereochemistry. A similar strategy could be envisioned where a chiral center is present in a derivative of this compound, or where the 3-methoxybenzyl group itself influences the stereochemical course of a reaction due to its steric or electronic properties.

| Azetidine Derivative | Reaction | Key Feature | Outcome |

|---|---|---|---|

| N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes | α-Alkylation | Chiral N-substituent as a stereodirecting group rsc.org | Diastereoselective formation of α-alkylated azetidines rsc.org |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Readily accessible chiral starting materials nih.gov | Synthesis of chiral azetidin-3-ones with high enantiomeric excess nih.gov |

Applications in Polymer Chemistry (e.g., as monomers for ring-opening polymerization)

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of poly(propylenimine)s and their derivatives. researchgate.netrsc.orgrsc.org The polymerization can be initiated by cationic or anionic methods. Cationic ring-opening polymerization (CROP) of azetidines typically yields branched polymers. rsc.orgresearchgate.net The N-substituent, such as the 3-methoxybenzyl group, would be incorporated as a pendant group along the polymer chain, influencing the properties of the resulting polymer, such as its solubility and thermal stability.

Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has also been reported to produce linear polymers. rsc.orgnsf.gov While the direct AROP of this compound is not explicitly mentioned, the principles of azetidine polymerization suggest its potential as a monomer. The resulting polymers with pendant methoxybenzyl groups could have interesting properties and applications, for example, in materials science or as functional polymers after debenzylation.

Future Research Directions and Emerging Methodologies

The exploration of 1-(3-Methoxybenzyl)azetidine and its derivatives is poised to benefit significantly from advancements in synthetic chemistry, computational power, and automation. Future research is expected to focus on creating more efficient and novel synthetic pathways, uncovering new aspects of its chemical behavior, and leveraging cutting-edge technologies to accelerate discovery and development.

Q & A

Q. Example Protocol :

Benzylation of azetidine using 3-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12h).

Purification via silica gel chromatography (eluent: EtOAc/hexane, 3:7).

Yield optimization by adjusting stoichiometry (1.2:1 benzyl bromide:azetidine) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Rigorous characterization requires:

- ¹H/¹³C NMR : Confirm regiochemistry of the methoxybenzyl group (e.g., δ ~3.8 ppm for OCH₃ in CDCl₃) and azetidine ring protons (δ ~3.0–4.0 ppm) .

- FTIR : Detect C-N stretching (~1,220 cm⁻¹) and aromatic C-O bonds (~1,270 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 192.1 for C₁₁H₁₅NO) .

- Thermal Analysis (TGA/DSC) : Assess stability (decomposition >200°C) for storage and handling .

Basic: How do structural modifications (e.g., substituent position) influence the biological activity of azetidine derivatives?

Substituent position and electronic effects significantly modulate activity:

| Substituent | Biological Impact | Source |

|---|---|---|

| 3-Methoxybenzyl | Enhances lipophilicity, improving CNS penetration | |

| Halogen (e.g., 3-Fluoro) | Increases receptor binding affinity via halogen bonding | |

| Azido (3-position) | Enables "click chemistry" for bioconjugation |

Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes charge-transfer interactions with biological targets (e.g., enzymes, ion channels) .

Advanced: How can computational modeling predict the conformational dynamics and target interactions of this compound?

- Molecular Dynamics (MD) Simulations : Simulate azetidine ring puckering (envelope vs. planar conformers) to predict binding modes .

- Docking Studies : Identify potential binding pockets in Nav 1.7 sodium channels (ΔG < -8 kcal/mol suggests strong inhibition) .

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity (e.g., nucleophilic attack at C3) .

Case Study : MD simulations of this compound bound to Nav 1.7 revealed hydrogen bonding between the methoxy oxygen and Lys1235, critical for inhibitory activity .

Advanced: What strategies resolve contradictions in reported bioactivity data for azetidine derivatives?

Discrepancies often arise from:

- Substituent Effects : 3-Methoxy vs. 4-methoxybenzyl groups alter steric bulk, impacting target selectivity (e.g., Nav 1.7 vs. Nav 1.5) .

- Assay Conditions : pH-dependent stability (e.g., azetidine ring opening at pH < 5) may skew IC₅₀ values .

Resolution :

Re-test compounds under standardized conditions (pH 7.4, 37°C).

Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Advanced: How does enantioselective synthesis of azetidine derivatives impact pharmacological profiles?

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective desymmetrization of azetidine precursors (up to 95% ee). Key outcomes:

Q. Synthetic Protocol :

React azetidine ketone with chiral phosphoric acid (10 mol%) in toluene.

Achieve enantiomeric excess via kinetic resolution .

Advanced: What methodologies assess the stability and reactivity of this compound under physiological conditions?

- pH Stability Studies : Monitor degradation via HPLC at pH 2–9; azetidine rings are stable at pH 6–8 but hydrolyze in acidic conditions .

- Metabolic Stability : Incubate with liver microsomes (CYP3A4 t₁/₂ > 60 min suggests low clearance) .

- Radical Scavenging Assays : Evaluate susceptibility to oxidation (e.g., azetidine reacts with DPPH radicals at EC₅₀ = 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.